trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylicacid
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Overview
Description
trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a thioformylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of a 4-aminobenzoic acid derivative with appropriate catalysts and solvents under basic conditions . The process may include steps such as hydrogenation, oxidation, and substitution reactions to introduce the thioformyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of low hydrogen pressure and specific catalysts makes the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioformyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The thioformyl group can interact with nucleophiles, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Known for its antifibrinolytic properties.
trans-4-amino-1-cyclohexanecarboxilic acid: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
trans-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16O3S |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-3-1-10(9-19)2-4-11)12-5-7-13(8-6-12)15(17)18/h1-4,9,12-13H,5-8H2,(H,17,18) |
InChI Key |
JQDKABBABCLBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Origin of Product |
United States |
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